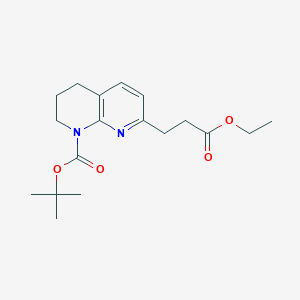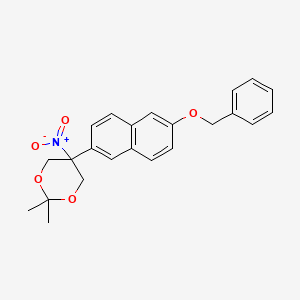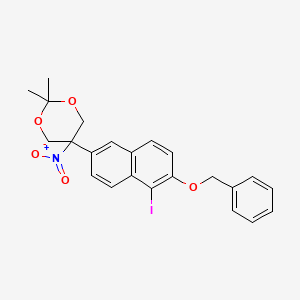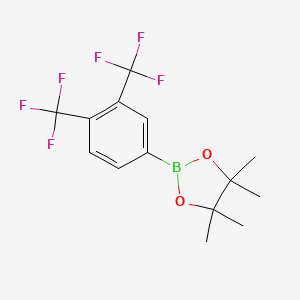
2-(3,4-Bis(trifluorométhyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to prepare bis(silylene)-pyridine cobalt complex as regioselective borylation catalyst of arenes.
Applications De Recherche Scientifique
Phase stationnaire de chromatographie
Ce composé a été utilisé dans la synthèse d'une nouvelle phase stationnaire de polysiloxane greffée polyphényle nommée phase stationnaire de polysiloxane greffée 3,4-bis(2-fluoro-5-(trifluorométhyl)phényl)-2,5-diphényl phényle (FFMP). Cette phase stationnaire a été synthétisée par une réaction de Diels-Alder et a montré une efficacité de colonne élevée . Elle a été appliquée dans la séparation et l'analyse de mélanges multicomposants, tels que les mélanges de test de Grob, les mélanges de benzène et les esters d'acides gras .
Applications à haute température
Les colonnes FFMP, qui comprennent ce composé, ont démontré d'excellentes performances jusqu'à 360 °C, comme le montre le chromatogramme du mélange de pyrolyse du polyéthylène . La température de décomposition du FFMP était jusqu'à 380 °C .
Applications antibactériennes
Les dérivés de ce composé ont montré un potentiel en tant qu'inhibiteurs de croissance puissants des bactéries résistantes aux médicaments. Par exemple, les dérivés de pyrazole substitués par 3,5-bis(trifluorométhyl)phényle ont été synthétisés et se sont avérés efficaces contre les entérocoques et le S. aureus (MRSA) résistant à la méthicilline.
Éradication des biofilms
Certains composés, y compris 11, 28 et 29, qui sont des dérivés de ce composé, ont montré un potentiel contre les biofilms de S. aureus avec des valeurs de concentration minimale d'éradication des biofilms (MBEC) aussi basses que 1 µg/mL .
Applications en science des matériaux
En science des matériaux, ce composé a été utilisé dans la synthèse de polyimides riches en soufre. Ces polyimides ont montré une excellente résistance à la traction élevée dans la plage de 57 ± 7 MPa à 98 ± 17 MPa et un module d'Young élevé allant jusqu'à 3,7 ± 0,2 GPa .
Chromatographie en phase gazeuse
Ce composé a été utilisé dans la synthèse de nouvelles phases stationnaires à haute résolution et à stabilité thermique, élargissant la gamme d'application des phases stationnaires de la chromatographie en phase gazeuse capillaire .
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound can catalyze a variety of bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Analyse Biochimique
Biochemical Properties
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl groups in this compound are known to interact with various enzymes and proteins, facilitating the formation of carbon-centered radical intermediates . These interactions are essential for the activation and stabilization of substrates during biochemical transformations. The compound’s ability to form stable radical intermediates makes it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
The effects of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and enzymes, leading to alterations in cellular functions. For example, the compound’s interaction with specific kinases and phosphatases can result in changes in phosphorylation states, thereby affecting downstream signaling cascades . Additionally, its impact on gene expression can lead to the upregulation or downregulation of target genes, influencing cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of stable radical intermediates, which can participate in various biochemical reactions. The compound’s trifluoromethyl groups facilitate the generation of these radicals, which can then interact with biomolecules such as DNA, proteins, and lipids . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biochemical activity and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, organ damage, and disruptions in metabolic processes. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in the metabolism of fatty acids, amino acids, and nucleotides, affecting the overall metabolic balance within cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy homeostasis and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The precise localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-[3,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)8-5-6-9(13(16,17)18)10(7-8)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHZHRQVSAGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



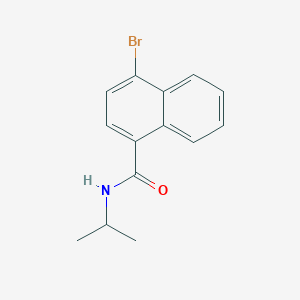


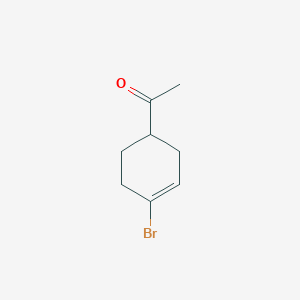


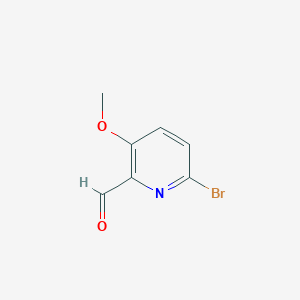
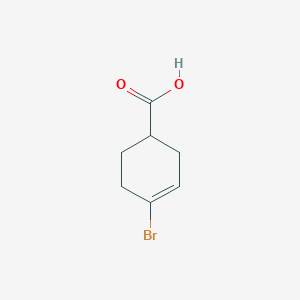
![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)
